3-Nitrotyramine hydrochloride
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Overview
Description
3-Nitrotyramine hydrochloride is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic and industrial applications. It is structurally similar to 3-nitrotyrosine and exhibits neurotoxic effects. This compound is formed via the decarboxylation of 3-nitrotyrosine in rat dopaminergic neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitrotyramine hydrochloride typically involves the nitration of tyramine. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process involves careful control of temperature and reaction time to ensure the selective nitration of the aromatic ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes, followed by purification steps such as recrystallization to obtain the pure compound. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process.
Chemical Reactions Analysis
Types of Reactions
3-Nitrotyramine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-hydroxy-3-nitrophenylacetaldehyde.
Reduction: Reduction of the nitro group can yield 3-aminotyramine.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: 4-Hydroxy-3-nitrophenylacetaldehyde
Reduction: 3-Aminotyramine
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Nitrotyramine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds.
Biology: The compound is studied for its neurotoxic effects and its role in neurotransmitter pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in neurodegenerative diseases.
Industry: It is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-nitrotyramine hydrochloride involves its interaction with monoamine oxidase enzymes. The compound is metabolized to 4-hydroxy-3-nitrophenylacetaldehyde, which is further oxidized to 4-hydroxy-3-nitrophenylacetate. This metabolic pathway is similar to that of 3-nitrotyrosine and involves the action of aromatic amino acid decarboxylase and monoamine oxidase .
Comparison with Similar Compounds
Similar Compounds
3-Nitrotyrosine: Structurally similar and exhibits similar neurotoxic effects.
Tyramine: A naturally occurring monoamine compound derived from tyrosine.
3-Methoxytyramine: A dopamine metabolite with neuromodulatory effects.
Uniqueness
3-Nitrotyramine hydrochloride is unique due to its specific neurotoxic effects and its potential applications in various fields of research. Its ability to undergo a wide range of chemical reactions makes it a versatile compound for synthetic chemistry.
Properties
IUPAC Name |
4-(2-aminoethyl)-2-nitrophenol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.ClH/c9-4-3-6-1-2-8(11)7(5-6)10(12)13;/h1-2,5,11H,3-4,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRPYUAIZMVIUCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCN)[N+](=O)[O-])O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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